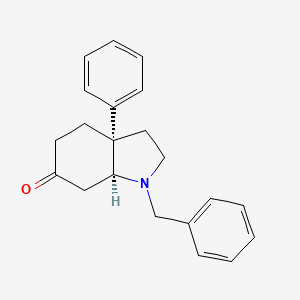
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: is an organic compound belonging to the class of indole derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a hexahydroindolone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Hydrogenation: The indole core undergoes hydrogenation to form the hexahydroindolone structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Benzylation and Phenylation: The final steps involve the introduction of the benzyl and phenyl groups. This can be achieved through Friedel-Crafts alkylation and acylation reactions using benzyl chloride and phenylacetyl chloride, respectively, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of fully hydrogenated derivatives.
Substitution: Introduction of halides, hydroxyl groups, or other functional groups.
Scientific Research Applications
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one: Lacks the cis configuration, which may affect its biological activity and chemical reactivity.
1-Benzyl-3a-phenyl-1H-indole: Does not have the hexahydro structure, leading to different chemical properties.
3a-Phenylhexahydro-1H-indol-6(2H)-one: Lacks the benzyl group, which may influence its interactions with biological targets.
Uniqueness
cis-1-Benzyl-3a-phenylhexahydro-1H-indol-6(2H)-one is unique due to its specific configuration and combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23NO |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3aS,7aS)-1-benzyl-3a-phenyl-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C21H23NO/c23-19-11-12-21(18-9-5-2-6-10-18)13-14-22(20(21)15-19)16-17-7-3-1-4-8-17/h1-10,20H,11-16H2/t20-,21-/m0/s1 |
InChI Key |
AUDMAWIPRVMITA-SFTDATJTSA-N |
Isomeric SMILES |
C1C[C@]2(CCN([C@H]2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2(CCN(C2CC1=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















